molecular formula C18H23NO3 B12091223 3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-

3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-

Cat. No.: B12091223
M. Wt: 301.4 g/mol
InChI Key: CFIJKVKEPIPKIN-UHFFFAOYSA-N
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Description

3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]- is a complex organic compound that features a piperidine ring attached to a propanoic acid moiety, with an indene derivative as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]- typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through the hydrogenation of indanone under specific conditions.

    Acylation Reaction: The indene derivative is then subjected to an acylation reaction with a suitable acyl chloride to form the intermediate compound.

    Formation of Piperidinepropanoic Acid: The intermediate is reacted with piperidine and propanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives of the indene moiety.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many biologically active molecules, making this compound a valuable scaffold for drug discovery.

Medicine

Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The indene moiety may enhance binding affinity and specificity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share structural similarities but differ in their substituents and overall activity.

    Indene derivatives: Compounds such as indene-1-carboxylic acid have similar core structures but lack the piperidine moiety.

Uniqueness

What sets 3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]- apart is the combination of the piperidine ring and the indene moiety, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

3-[1-(2,3-dihydro-1H-indene-4-carbonyl)piperidin-3-yl]propanoic acid

InChI

InChI=1S/C18H23NO3/c20-17(21)10-9-13-4-3-11-19(12-13)18(22)16-8-2-6-14-5-1-7-15(14)16/h2,6,8,13H,1,3-5,7,9-12H2,(H,20,21)

InChI Key

CFIJKVKEPIPKIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC3=C2CCC3)CCC(=O)O

Origin of Product

United States

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